![molecular formula C8H21NO2Si2 B14291728 Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate CAS No. 119927-52-5](/img/structure/B14291728.png)
Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate is a chemical compound characterized by the presence of trimethylsilyl groups. These groups consist of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. The compound is known for its chemical inertness and large molecular volume, making it useful in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate typically involves the reaction of ethanimidic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water, the trimethylsilyl groups can be hydrolyzed to form the corresponding hydroxyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl chloride, triethylamine, and water. The reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound yields ethanimidic acid and trimethylsilanol .
Applications De Recherche Scientifique
Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate involves the formation of stable trimethylsilyl ethers. These ethers protect reactive hydroxyl groups during chemical reactions, preventing unwanted side reactions. The trimethylsilyl groups can be removed under mild conditions, allowing the recovery of the original hydroxyl compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,O-Bis(trimethylsilyl)acetamide: Used as a derivatization reagent for gas chromatography and mass spectrometry.
N,O-Bis(trimethylsilyl)trifluoroacetamide: Employed in the analysis of phenolic acids in fruits and the preparation of pyrimidinone ribosides.
Uniqueness
Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate is unique due to its specific structure and reactivity. The presence of both trimethylsilyl and ethanimidate groups allows for versatile applications in organic synthesis and analytical chemistry .
Propriétés
Numéro CAS |
119927-52-5 |
|---|---|
Formule moléculaire |
C8H21NO2Si2 |
Poids moléculaire |
219.43 g/mol |
Nom IUPAC |
trimethylsilyl N-trimethylsilyloxyethanimidate |
InChI |
InChI=1S/C8H21NO2Si2/c1-8(10-12(2,3)4)9-11-13(5,6)7/h1-7H3 |
Clé InChI |
MICJKAGGBXDGAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=NO[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


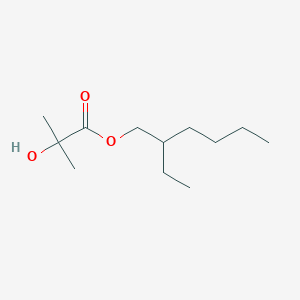
![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)
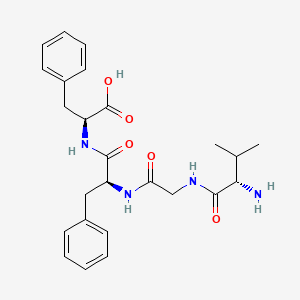
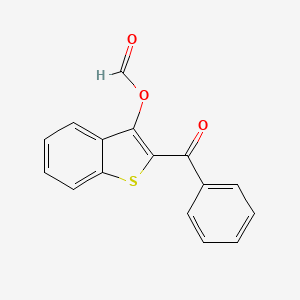
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)
![{[(4-Chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14291688.png)
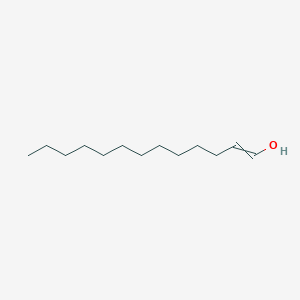

![5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride](/img/structure/B14291704.png)
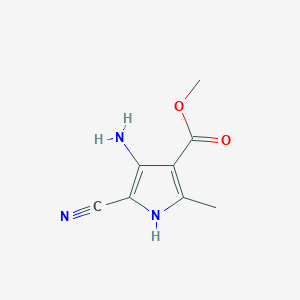

![3,3'-Carbonylbis[6-(dimethylamino)benzene-1-sulfonic acid]](/img/structure/B14291716.png)
![3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene](/img/structure/B14291721.png)

